molecular formula C18H19BrN6 B6459441 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2549048-93-1

3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B6459441
CAS No.: 2549048-93-1
M. Wt: 399.3 g/mol
InChI Key: ZINAXWPQHPAJAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring, a pyrazole ring, and a pyridazine ring

Preparation Methods

The synthesis of 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the piperazine derivative: The starting material, 2-bromobenzyl chloride, reacts with piperazine to form 4-[(2-bromophenyl)methyl]piperazine.

    Formation of the pyrazole derivative: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate diketone.

    Coupling reaction: The piperazine and pyrazole derivatives are then coupled with a pyridazine derivative under suitable conditions to form the final compound.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders or cancer.

    Pharmacology: It can be studied for its potential as a receptor ligand or enzyme inhibitor.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. For example, it may bind to certain receptors or enzymes, altering their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 3-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine include other piperazine derivatives, pyrazole derivatives, and pyridazine derivatives. These compounds share structural similarities but may differ in their biological activity, stability, or other properties. Examples of similar compounds include:

  • 4-[(2-bromophenyl)methyl]piperazine
  • 1-(2-bromophenyl)-3-(1H-pyrazol-1-yl)propane
  • 6-(1H-pyrazol-1-yl)pyridazine

Properties

IUPAC Name

3-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN6/c19-16-5-2-1-4-15(16)14-23-10-12-24(13-11-23)17-6-7-18(22-21-17)25-9-3-8-20-25/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINAXWPQHPAJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.